Cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride
Description
IUPAC Name Derivation and Systematic Terminology
The IUPAC name for this compound is derived through systematic analysis of its structural components:
| Component | Description | IUPAC Designation |
|---|---|---|
| Parent Chain | Cyclobutane ring | Cyclobutyl |
| Substituent | 2,5-Difluorophenyl group | 2,5-Difluorophenyl |
| Functional Group | Methanamine (CH₂NH₂) | Methanamine |
| Counterion | Hydrochloride | Hydrochloride |
The full IUPAC name is cyclobutyl-(2,5-difluorophenyl)methanamine;hydrochloride . The semicolon separates the organic component from the counterion, adhering to IUPAC conventions for salts. The substituents on the phenyl ring are numbered to prioritize fluorine atoms in the 2- and 5-positions, ensuring minimal locant values.
Alternative Nomenclatural Representations in Literature
Alternative names reflect variations in substituent numbering or descriptive emphasis:
- 1-Cyclobutyl-1-(2,5-difluorophenyl)methanamine hydrochloride : Highlights the central carbon atom bonded to both cyclobutyl and phenyl groups.
- (1-(2,5-Difluorophenyl)cyclobutyl)methanamine hydrochloride : Emphasizes the cyclobutyl substitution pattern on the methanamine backbone.
- 2,5-Difluoro-N-cyclobutylbenzylamine hydrochloride : Uses "benzylamine" terminology to describe the methanamine-phenyl linkage.
Properties
IUPAC Name |
cyclobutyl-(2,5-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-8-4-5-10(13)9(6-8)11(14)7-2-1-3-7;/h4-7,11H,1-3,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYWHGOHHNDUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=C(C=CC(=C2)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a cyclobutyl group linked to a 2,5-difluorophenyl moiety through a methanamine functional group. The presence of fluorine atoms enhances the lipophilicity and biological activity of the molecule, making it a candidate for various therapeutic applications.
- Molecular Formula : CHClFN
- Molecular Weight : Approximately 227.66 g/mol
Preliminary studies suggest that cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride may interact with specific biological targets such as receptors or enzymes. These interactions could modulate their activity, leading to various biological effects. The unique fluorinated structure is hypothesized to enhance stability and alter interactions with biological targets compared to non-fluorinated analogs .
Biological Activity Overview
The biological activity of this compound is under investigation, with potential activities including:
- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, studies on fluorinated derivatives indicated significant inhibitory effects on various cancer cell lines .
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, which is critical for developing treatments for neurological disorders.
- Enzyme Interaction : It is believed that the compound may modulate enzyme functions, potentially affecting metabolic pathways .
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on related compounds provides valuable insights:
- Antitumor Efficacy : A study involving structurally similar compounds demonstrated effective inhibition of tumor growth in mouse models. For example, compounds with similar structural motifs exhibited IC values in the nanomolar range against various cancer cell lines .
- Structure-Activity Relationship (SAR) : Research has shown that modifications in the phenyl ring significantly affect biological activity. The introduction of fluorine atoms was correlated with increased potency against specific biological targets .
- Binding Affinity Studies : Interaction studies have focused on how the compound binds to various receptors and enzymes. Understanding these interactions is crucial for elucidating its therapeutic potential .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC Values |
|---|---|---|---|
| Cyclobutyl(2,4-difluorophenyl)methanamine | 2,4-Difluoro substitution | Antitumor effects | 0.64 μM (HCT116) |
| Cyclobutyl(2,6-difluorophenyl)methanamine | 2,6-Difluoro substitution | Neurotransmitter modulation | Not specified |
| Cevipabulin | Microtubule stabilizer | Cancer chemotherapy | Not specified |
Comparison with Similar Compounds
Cyclobutyl vs. Cyclopropyl Derivatives
A key distinction lies in the size and strain of the alicyclic ring. For example:
- Its *H NMR spectrum (D₂O) shows distinct shifts at 4.18 ppm (methine proton) and 1.90–1.69 ppm (cyclobutyl protons), reflecting conformational differences .
- Cyclopropyl(2,5-difluorophenyl)methanamine hydrochloride (CAS 1270402-45-3) features a smaller cyclopropyl ring, reducing steric bulk but increasing ring strain. This may enhance reactivity in certain synthetic pathways .
Table 1: Cycloalkyl-Substituted Methanamine Derivatives
Fluorophenyl vs. Chlorophenyl and Heterocyclic Analogs
Substituents on the aromatic ring significantly influence electronic and hydrophobic interactions:
- (2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride (CID 43197852) replaces the cyclobutyl group with a 2-chlorophenyl moiety. The chlorine atom’s electronegativity and larger atomic radius compared to fluorine may alter binding kinetics in biological systems .
- (2,5-Difluorophenyl)(1H-tetrazol-5-yl)methanamine hydrochloride (CAS 1461715-05-8) incorporates a tetrazole ring, known for its metabolic stability and bioisosteric replacement of carboxylic acids .
Table 2: Substituent and Heterocycle Comparisons
Enantiomeric and Stereochemical Considerations
The (R)- and (S)-enantiomers of cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS 1213846-75-3 and 844470-82-2) exhibit high structural similarity (0.92) to the target compound. Enantiomeric differences can drastically affect pharmacokinetics; for instance, the (S)-enantiomer may show preferential receptor interaction due to spatial alignment .
Research Implications and Trends
Recent patents (e.g., US 9,585,883) highlight methodologies for synthesizing cyclobutyl derivatives, emphasizing scalable routes and high yields (e.g., 91% for (S)-cyclobutyl(phenyl)methanamine HCl) . The emergence of heterocyclic analogs (triazoles, tetrazoles) suggests a trend toward improving metabolic stability and target engagement . However, the cyclobutyl scaffold remains underexplored compared to cyclopropyl derivatives, warranting further investigation into its unique steric and electronic profiles.
Preparation Methods
Introduction of the Methanamine Group
The methanamine moiety can be introduced through:
Reductive amination : Reacting the corresponding aldehyde or ketone intermediate with ammonia or an amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).
Nucleophilic substitution : Displacement of a good leaving group (e.g., halide) on a benzylic carbon by ammonia or an amine.
Amide reduction : Conversion of an amide intermediate to the primary amine using reducing agents such as lithium aluminum hydride.
These methods are adaptable to the cyclobutyl(2,5-difluorophenyl) system, with reaction conditions optimized to preserve the sensitive fluorine substituents.
Formation of Hydrochloride Salt
The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ether, methanol, or dichloromethane). This step enhances the compound's crystallinity and stability.
Representative Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |
|---|---|---|---|---|
| Cyclobutyl ring formation | [2+2] Cycloaddition or ring closure | 0–60 °C | Toluene, THF, or CH2Cl2 | Photochemical or catalytic conditions |
| Methanamine introduction | Reductive amination with NaBH3CN or H2/Pd | 0–40 °C | MeOH, EtOH, or CH3CN | Mild conditions to avoid defluorination |
| Hydrochloride salt formation | HCl gas or concentrated HCl | Ambient temperature | Ether, MeOH, or CH2Cl2 | Stirring for 1–3 hours; monitored by TLC |
Analytical and Research Findings
Yield and Purity : Optimized procedures typically achieve overall yields exceeding 50% for the amine intermediate and its hydrochloride salt, with high purity confirmed by NMR and HPLC analyses.
Reaction Monitoring : Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress and confirm product formation.
Stability : The hydrochloride salt form exhibits enhanced stability and crystallinity compared to the free amine, facilitating handling and storage.
Solvent Effects : Polar aprotic solvents such as acetonitrile and dichloromethane are preferred for amination steps to maintain fluorine substituent integrity.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents | Reaction Type | Typical Conditions | Outcome |
|---|---|---|---|---|
| Cyclobutyl ring synthesis | Difluorophenyl alkene, catalyst or light | Cycloaddition or ring closure | 0–60 °C, inert atmosphere | Cyclobutyl-difluorophenyl intermediate |
| Methanamine group introduction | Ammonia or amine, reducing agent | Reductive amination or substitution | 0–40 °C, polar solvents | Cyclobutyl(2,5-difluorophenyl)methanamine |
| Hydrochloride salt formation | HCl (gas or solution) | Salt formation | Ambient temperature, stirring | This compound |
Q & A
Q. What statistical approaches address variability in behavioral assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
